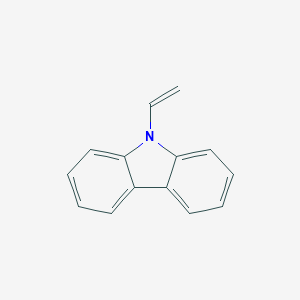

9-Vinylcarbazole

Vue d'ensemble

Description

9-Vinylcarbazole is used as a monomer in the production of poly(vinylcarbazole), a conductive polymer, in which conductivity is photon-dependent . It is also used in the photoreceptors of photocopiers .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The synthesis of 9-(4-vinylbenzyl)-9H-carbazole (VBCz) monomer and surface characterization of the modified film coating of P(VBCz) on carbon fiber microelectrodes (CFME)s were given in literature .

Molecular Structure Analysis

The structural and organic magnetoresistance response of poly(9-vinyl carbazole) (PVK) with magnetic nanoparticle addition under exposure to low applied magnetic fields has been studied . X-ray diffraction analysis showed evidence of PVK conformational changes by either adding magnetic nanoparticles or by applying an external magnetic field .

Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The effects of electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .

Physical And Chemical Properties Analysis

9-Vinylcarbazole is a white to orange to green powder to crystal . It has a purity (GC) min. 98.0 %, a melting point of 63.0 to 67.0 °C, and a boiling point of 180 °C/10 mmHg .

Applications De Recherche Scientifique

Production of Conductive Polymers

9-Vinylcarbazole is used as a monomer in the production of poly (vinylcarbazole), a conductive polymer . The conductivity of this polymer is photon-dependent, meaning it changes in response to light exposure .

Photoreceptors in Photocopiers

9-Vinylcarbazole is also used in the photoreceptors of photocopiers . Photoreceptors are the parts of a photocopier that receive the light reflected from the document being copied, and the use of 9-Vinylcarbazole enhances their performance .

Carbon Nanospheres Composites

Research has shown that 9-Vinylcarbazole can interact with carbon nanospheres (CNSs) to form composites . The properties of these composites, as well as the charge transfer between the CNSs and the poly (9-vinylcarbazole), depend on the diameter and number of CNSs, as well as the distance between the poly (9-vinylcarbazole) and the CNSs .

Nanotechnology Applications

The development of nanocomposites based on polymers/copolymers and carbon materials, including 9-Vinylcarbazole, has drawn significant attention from researchers . These nanocomposites possess effective original properties and facilitate charge transfer between the polymer matrix and the nanocarbons .

Electric Conduction Modulation

9-Vinylcarbazole, when doped with ferrocene, can modulate electric conduction . The dielectric properties of these thin films were studied as a function of ferrocene concentration, frequency, and temperature .

Organic Electronics

9-Vinylcarbazole is a well-known hole transport polymer, making it suitable for use in organic electronics . It is used in the manufacturing of electro-optic devices, such as photovoltaic cells, polymeric field effect transistors, and polymeric light emitting diodes .

Safety And Hazards

Orientations Futures

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Propriétés

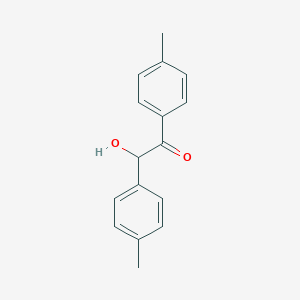

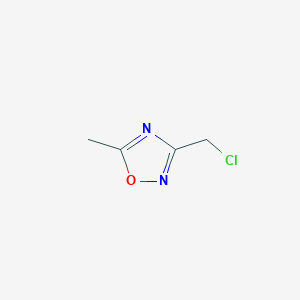

IUPAC Name |

9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFHAJHLJHVUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-59-8 | |

| Record name | Poly(N-vinylcarbazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022155 | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Vinylcarbazole | |

CAS RN |

1484-13-5 | |

| Record name | N-Vinylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Vinylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9-vinylcarbazole?

A1: 9-Vinylcarbazole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol.

Q2: What spectroscopic data is available for 9-vinylcarbazole?

A2: 9-Vinylcarbazole has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, IR, and MALDI-TOF MS. [] These techniques provide valuable information on the structure, bonding, and purity of the compound.

Q3: Does 9-vinylcarbazole form dimers?

A3: Yes, 9-vinylcarbazole can form dimers. Computational studies using density functional theory (DFT) have shown that dimer formation is spontaneous at room temperature (298 K). Experimental infrared (IR) spectra support the presence of both monomers and dimers. []

Q4: What is the impact of N-substitution on carbazole properties?

A4: N-substitution in carbazoles can significantly influence their properties. For instance, the nature of the substituent on the nitrogen atom affects the N-H bond, π-π stacking distances, and angles within dimers. These factors ultimately impact the intermolecular interactions and packing arrangements of carbazoles. []

Q5: What is poly(9-vinylcarbazole) and what are its key properties?

A5: Poly(9-vinylcarbazole) (PVK) is a polymer formed by the polymerization of 9-vinylcarbazole monomers. It is known for its hole-transporting properties, making it valuable in optoelectronic devices like organic light-emitting diodes (OLEDs). [, , , , , , ]

Q6: How does PVK interact with electron acceptors?

A6: PVK acts as an electron donor and can form charge-transfer complexes with electron-accepting molecules. Studies have investigated its interaction with nitroaromatic compounds [, ], fullerenes (C60 and C70) [, ], and transition metal chlorides. []

Q7: What factors influence the strength of charge-transfer interactions in PVK blends?

A7: The strength of charge-transfer interactions in PVK blends depends on the electron-accepting ability of the other component. For example, the equilibrium association constant (K) was found to increase in the order: 4,4′dinitrodibenzyl < ethyl 3,5-dinitrobenzoate < 2,2′,4,4′-tetranitrodibenzyl. []

Q8: What are the applications of PVK in organic light-emitting diodes (OLEDs)?

A8: PVK is commonly used as a hole-transporting material in OLEDs. [, , , , , , ] It can be used as a host material for phosphorescent iridium complexes, [, ], blended with other polymers like MEH-PPV, [] or combined with inorganic nanoparticles like CdSe/ZnS quantum dots. []

Q9: How does the addition of PCBM affect the performance of PVK-based OLEDs?

A9: Doping PVK with [, ]-Phenyl C61 butyric acid methyl ester (PCBM) can impact the electroluminescent performance of OLEDs. The optimal concentration of PCBM needs to be carefully tuned to achieve the desired device efficiency. []

Q10: What is the role of a PVK buffer layer in organic field-effect transistors (OFETs)?

A10: A PVK buffer layer deposited on the gate dielectric in OFETs can enhance device performance by improving charge injection and reducing operating voltage. []

Q11: How can the photoluminescence of PVK be enhanced in composite fibers?

A11: Coaxial electrospinning of PVK with 4,7-diphenyl-1,10-phenanthroline (Bphen) and tris-(8-hydroxyquinoline) aluminum (Alq3) can significantly enhance photoluminescence compared to simple electrospinning. This improvement is attributed to the improved dispersion of Alq3, facilitating efficient energy transfer from PVK. []

Q12: Can PVK be chemically tethered to surfaces?

A12: Yes, PVK can be chemically tethered to surfaces like indium tin oxide (ITO) using a self-assembled monolayer (SAM) bearing a benzophenone terminal group. This allows for controlled interface interactions and covalent binding of the polymer film. []

Q13: How is PVK used in nonvolatile memory devices?

A13: PVK can be used as a matrix material for embedding nanoparticles like CdTe or core-shell CdTe-CdSe in nonvolatile memory devices. These devices exhibit hysteresis behavior in capacitance-voltage measurements, indicating their potential for memory applications. []

Q14: Can PVK be used in solar cell applications?

A14: Yes, PVK has been explored in hybrid bulk heterojunction solar cells. For example, incorporating zinc oxide nanorods into a PVK matrix can improve charge transport and enhance the photoconversion efficiency of the device. []

Q15: How can PVK be used to sense nitroaromatic explosives?

A15: DTG-containing oligo- and polysilsesquioxanes incorporating PVK units exhibit photoluminescence quenching in the presence of nitroaromatic compounds like nitrobenzene, indicating their potential for sensing applications. []

Q16: What are the applications of molecularly imprinted polymers (MIPs) based on 9-vinylcarbazole?

A16: MIPs synthesized using 9-vinylcarbazole as a functional monomer have shown promising results for the selective removal of melamine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)